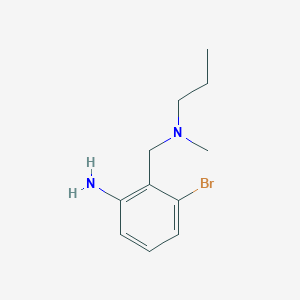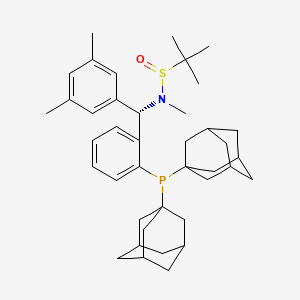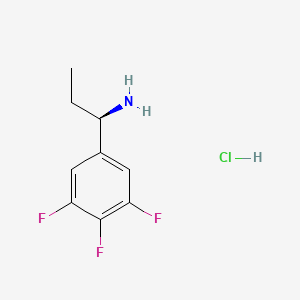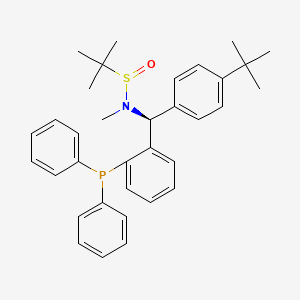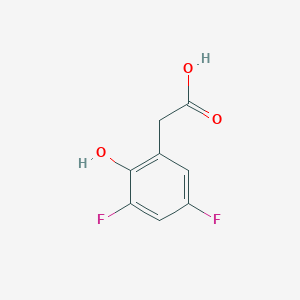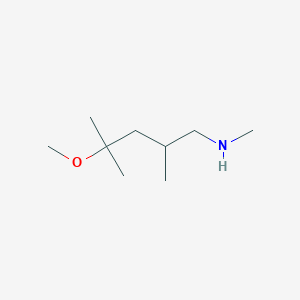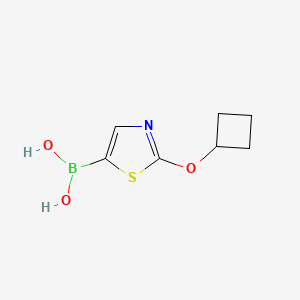
(2-Cyclobutoxythiazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclobutoxythiazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO3S and a molecular weight of 199.04 g/mol . This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
The synthesis of (2-Cyclobutoxythiazol-5-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester . One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often require a palladium catalyst and a base, such as potassium acetate, to facilitate the formation of the boronic acid .
Analyse Des Réactions Chimiques
(2-Cyclobutoxythiazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid to a corresponding alcohol or ketone.
Reduction: Reduction reactions can transform the boronic acid into a boronate ester.
Substitution: In Suzuki-Miyaura coupling, the boronic acid reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are often aryl or vinyl derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
(2-Cyclobutoxythiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Cyclobutoxythiazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst . This process transfers the organic group from boron to palladium, facilitating the formation of a new carbon-carbon bond . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
(2-Cyclobutoxythiazol-5-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-fluorophenylboronic acid . While all these compounds participate in Suzuki-Miyaura coupling, this compound offers unique reactivity due to its thiazole ring, which can provide additional sites for functionalization . This makes it particularly valuable in the synthesis of heterocyclic compounds .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Propriétés
Formule moléculaire |
C7H10BNO3S |
|---|---|
Poids moléculaire |
199.04 g/mol |
Nom IUPAC |
(2-cyclobutyloxy-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3S/c10-8(11)6-4-9-7(13-6)12-5-2-1-3-5/h4-5,10-11H,1-3H2 |
Clé InChI |
WSMPNQSNGKKISR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(S1)OC2CCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


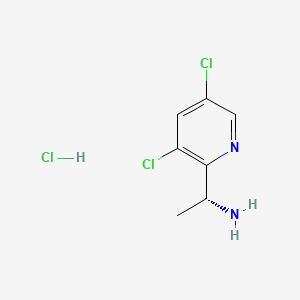
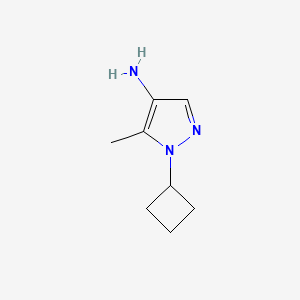
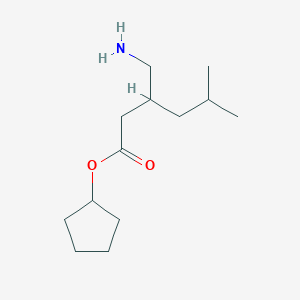
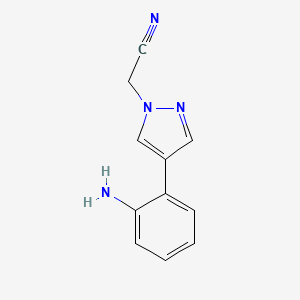

![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)
